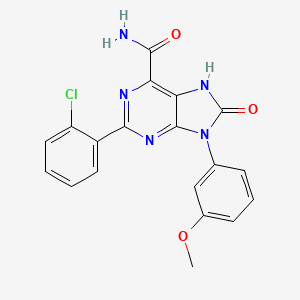

2-(2-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

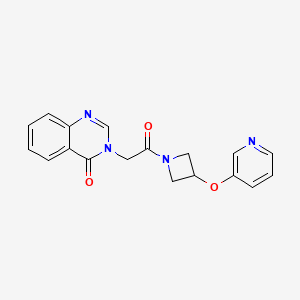

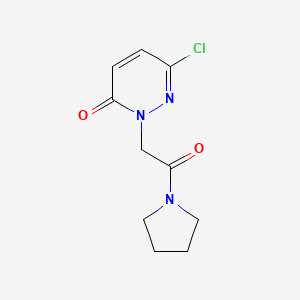

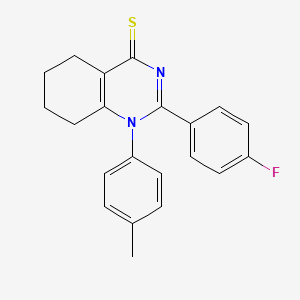

The compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines are fundamental to life, as they form part of DNA and RNA molecules . The presence of chlorophenyl and methoxyphenyl groups suggests that this compound may have unique properties compared to simple purines .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The purine ring contains several nitrogen atoms, which can participate in hydrogen bonding and other interactions .Chemical Reactions Analysis

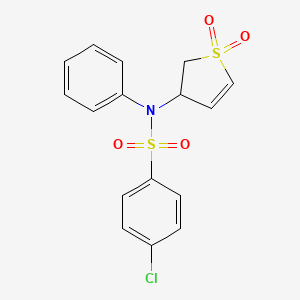

The reactivity of this compound would be influenced by the functional groups present. The purine ring might be involved in reactions with electrophiles or nucleophiles. The chlorophenyl and methoxyphenyl groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would depend on the specific arrangement of atoms and the functional groups present .Aplicaciones Científicas De Investigación

Purine Derivative Synthesis

Purine derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications. A key focus has been on the synthesis and characterization of purine compounds to explore their antimicrobial and antiviral properties. For instance, novel purine-based N-acyl-α-carboxamides were synthesized via the Ugi four-component reaction, using a pharmacophoric 2-amino-6-chloropurine moiety. These compounds displayed significant antimicrobial potency against both Gram-negative and Gram-positive strains, demonstrating the potential for therapeutic applications in treating infections (Kaur et al., 2014).

Antimicrobial Agent Development

The pursuit of novel antimicrobial agents has led to the exploration of purine derivatives for their ability to inhibit bacterial and fungal growth. A series of compounds, including those with chlorophenyl and methoxyphenyl substituents, have been evaluated for their in vitro antibacterial and antifungal activities. These studies underline the importance of purine derivatives in developing new antimicrobial strategies to combat resistant strains and improve treatment outcomes (Desai et al., 2011).

Enzyme Inhibition for Therapeutic Targets

The enzyme inhibitory activity of purine derivatives has also been a significant area of research, with implications for therapeutic applications in various diseases. For example, the synthesis of 6-substituted-9-(5-deoxy-β-D-xylofuranosyl)purines aimed at inhibiting the enzyme adenosine deaminase, which plays a role in immune system regulation and has implications for treatments of conditions such as cancer and autoimmune diseases (Shah et al., 1965).

Fluorescent Labeling for Analytical Applications

In analytical chemistry, purine derivatives have been utilized as fluorescent labeling reagents for high-performance liquid chromatography (HPLC), enhancing the detection and quantification of biological molecules. The development of 3-(7-methoxycoumarin-3-carbonyl)- and 3-(7-dimethylaminocoumarin-3-carbonyl)-2-oxazolones exemplifies this application, providing tools for sensitive and specific analysis in complex samples (Takadate et al., 1989).

Electrochromic and Photoluminescent Materials

The exploration of purine derivatives extends into materials science, where their incorporation into polymers has led to the development of novel electrochromic and photoluminescent materials. These materials have potential applications in electronic displays, sensors, and other advanced technologies, showcasing the versatility of purine derivatives beyond pharmaceutical applications (Chang & Liou, 2008).

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O3/c1-28-11-6-4-5-10(9-11)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)12-7-2-3-8-13(12)20/h2-9H,1H3,(H2,21,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIHIPMVHLDOCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2883376.png)

![3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide](/img/structure/B2883377.png)

![N-(2-(dimethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2883378.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2883380.png)

![N-(Cyanomethyl)-N,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2883386.png)

![2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl](/img/structure/B2883390.png)

![7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883392.png)